Product packaging for octahydro-1H-isoindol-5-one hydrochloride(Cat. No.:)

octahydro-1H-isoindol-5-one hydrochloride

Cat. No.: B13013175
M. Wt: 175.65 g/mol
InChI Key: LORZGTPBQJLUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

octahydro-1H-isoindol-5-one hydrochloride is a chemical building block of significant interest in organic synthesis and medicinal chemistry. Its value is derived from its saturated, sp3-rich octahydroisoindole scaffold, which provides a three-dimensional, chiral framework that is highly desirable in modern drug design. Compared to flat, aromatic structures, this scaffold can impart improved physicochemical properties, such as enhanced aqueous solubility and greater metabolic stability, to potential drug candidates . The ketone functional group at the 5-position offers a versatile handle for further synthetic elaboration, enabling researchers to create a diverse array of novel derivatives for screening and optimization . The fully saturated isoindole core is a key intermediate in the synthesis of pharmaceutically active compounds. Related octahydroisoindole structures are established intermediates in the synthesis of mitiglinide, an oral hypoglycemic agent used for the treatment of type II diabetes . This demonstrates the practical utility of this chemical class in developing therapeutic agents. The synthesis of such octahydroisoindole derivatives often relies on advanced stereoselective methodologies, including the desymmetrization of prochiral imides or domino reaction sequences, to achieve the defined stereochemistry required for effective biological interaction . This compound is supplied for the purpose of facilitating such research and development activities. Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClNO B13013175 octahydro-1H-isoindol-5-one hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

1,2,3,3a,4,6,7,7a-octahydroisoindol-5-one;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-7,9H,1-5H2;1H

InChI Key

LORZGTPBQJLUEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2C1CNC2.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Octahydro 1h Isoindol 5 One Hydrochloride

Strategies for the Synthesis of the Octahydro-1H-Isoindole Core

The formation of the foundational octahydro-1H-isoindole skeleton is the primary challenge in the synthesis of the target compound. This saturated bicyclic system can be constructed through various synthetic routes that typically involve either the formation of the heterocyclic ring via cyclization or the reduction of an aromatic isoindole precursor.

Cyclization Reactions for Octahydroisoindole (B159102) Ring Formation

The creation of the isoindole ring system is often achieved through intramolecular cyclization reactions, where a linear precursor is induced to form the bicyclic structure. These methods are powerful for building complex molecular architectures from simpler starting materials.

One effective strategy is the use of cascade reactions , also known as domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. For instance, a domino aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder reaction has been developed to construct angularly fused octahydro-1H-cyclopenta[cd]isoindole frameworks. nih.gov This one-pot method efficiently generates multiple stereocenters and complex polycyclic systems. nih.gov

Radical cyclizations offer another pathway to the isoindole core. mdpi.com These reactions typically involve the generation of a radical species that then attacks another part of the molecule to form a new ring. For example, an oxidative radical cyclization-cyclization cascade can be used to construct 1H-benzo[f]isoindole derivatives. mdpi.com This process can be initiated by mild and environmentally benign oxidants like iron(III) chloride (FeCl₃). mdpi.com

The Diels-Alder reaction is a powerful tool for forming six-membered rings and has been applied to the synthesis of isoindole systems. nih.govnih.govbeilstein-journals.org An intramolecular Diels-Alder reaction of a suitably designed precursor can form the isoindolinone moiety in a stereocontrolled manner. nih.govbeilstein-journals.org This approach is particularly valuable in the total synthesis of complex natural products containing the isoindole core. nih.gov

Cyclization StrategyKey FeaturesTypical Reagents/ConditionsRef
Domino Reaction One-pot, multi-step sequenceAcid-mediated nih.gov
Radical Cyclization Formation of C-C bonds via radical intermediatesIron(III) chloride (FeCl₃) mdpi.com
Diels-Alder Reaction [4+2] cycloaddition to form a six-membered ringThermal conditions nih.govnih.gov
Heck Cyclization Intramolecular palladium-catalyzed C-C bond formationPalladium catalyst nih.gov

Hydrogenation Approaches to Saturated Isoindole Systems

Once an unsaturated isoindole or isoindoline (B1297411) precursor is synthesized, the fully saturated octahydro-1H-isoindole core can be obtained through hydrogenation. This process involves the addition of hydrogen atoms across the double bonds in the molecule, typically with the aid of a metal catalyst.

The hydrogenation of indole and its isomers like isoindole can be challenging due to the stability of the aromatic system. nih.gov However, effective methods have been developed using heterogeneous catalysts. Platinum on carbon (Pt/C) is a common and effective catalyst for this transformation. nih.gov The reaction is often carried out under a moderate pressure of hydrogen gas.

To overcome the aromatic stability, the reaction is frequently conducted in an acidic medium. nih.gov The use of a Brønsted acid, such as p-toluenesulfonic acid, can protonate the heterocycle, disrupting its aromaticity and making it more susceptible to hydrogenation. nih.gov This approach allows for the reaction to proceed under milder conditions, such as at room temperature. nih.gov The choice of solvent is also crucial, with water being an environmentally benign option. nih.gov

It is important to control the reaction conditions to prevent over-reduction. The desired product is the octahydroisoindole, but further hydrogenation can lead to cleavage of the C-N bond and other side products. nih.gov

CatalystActivator/SolventKey AdvantagesRef
Pt/C p-toluenesulfonic acid / WaterEnvironmentally benign, mild conditions nih.gov
Pd/C Trifluoroacetic acidEffective for phthalimide (B116566) reduction nih.gov
Nickel-based catalysts VariesLower cost alternative mdpi.com

Precursor Selection and Optimization in Multi-Step Synthesis

The success of a multi-step synthesis relies heavily on the strategic selection of starting materials. The choice of precursor for the synthesis of the octahydro-1H-isoindole core is dictated by the chosen cyclization or hydrogenation strategy.

For syntheses involving Diels-Alder reactions , precursors are designed to contain both a diene and a dienophile within the same molecule, positioned to facilitate the desired intramolecular cyclization. nih.govbeilstein-journals.org Optimization of these precursors may involve modifying the tether that connects the two reactive moieties to control the stereochemical outcome of the reaction.

In syntheses that build the isoindole ring through other cyclization methods , precursors might be derived from simpler, commercially available materials like 2-benzoylbenzoic acid or phthalimides. mdpi.comnih.gov For instance, N-substituted phthalimides can be reduced to form isoindoline intermediates, which can then be further modified. mdpi.com

For hydrogenation approaches , the precursor is an unsaturated isoindole or isoindoline derivative. The stability and accessibility of this precursor are key considerations. The synthesis of these unsaturated systems can be achieved through various methods, including retro-Diels-Alder reactions or palladium-catalyzed cyclizations. rsc.orgnih.gov The substituents on the aromatic precursor must be chosen carefully to ensure they are compatible with the often harsh conditions of catalytic hydrogenation.

Selective Functionalization for the Ketone Moiety at C-5

With the saturated octahydro-1H-isoindole core in hand, the next critical step is the introduction of the ketone group at the C-5 position. This requires high regioselectivity to avoid functionalization at other positions on the carbocyclic ring.

Oxidative Methods for Ketone Introduction at Specific Ring Positions

The introduction of a ketone functional group is most commonly achieved through the oxidation of a secondary alcohol. Therefore, a synthetic strategy would first involve the introduction of a hydroxyl (-OH) group at the C-5 position of the octahydroisoindole ring, followed by its oxidation to a ketone.

A variety of oxidative methods are available for converting secondary alcohols to ketones. organic-chemistry.org The choice of reagent depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Oxidizing AgentTypical ConditionsNotes
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureMild conditions, high yields. organic-chemistry.org
Pyridinium (B92312) chlorochromate (PCC) CH₂Cl₂, Room TemperatureCommon and effective reagent.
Trichloroisocyanuric acid / TEMPO CH₂Cl₂, Room TemperatureHighly chemoselective for primary vs. secondary alcohols.
Copper-catalyzed aerobic oxidation Cu catalyst, O₂ (air)Green chemistry approach using oxygen as the oxidant. nih.gov
Visible-light photocatalysis Photocatalyst, visible light, O₂Uses light energy to drive the oxidation. mdpi.com

Direct C-H oxidation, which converts a C-H bond directly to a C=O group, is a more advanced and atom-economical strategy. researchgate.net Such methods often involve transition metal catalysts or photocatalysis and can provide a more direct route to the target ketone, bypassing the alcohol intermediate. acs.orgacs.org

Regioselective Transformations of Octahydroisoindole Intermediates

Achieving regioselectivity—ensuring that the functionalization occurs specifically at the C-5 position—is a significant synthetic challenge. nih.gov In saturated heterocyclic systems, the C-H bonds often have similar reactivity, making it difficult to target just one.

One powerful strategy to control regioselectivity is the use of directing groups . rsc.orgchemrxiv.org A directing group is a functional group that is temporarily attached to the molecule (often on the nitrogen atom of the isoindole) and positions a catalyst or reagent at a specific C-H bond. For the related indoline (B122111) system, directing groups have been successfully used to achieve selective functionalization at the C-5 position. researchgate.net This strategy involves attaching a group that can coordinate to a transition metal catalyst, which then activates a nearby C-H bond for reaction. After the desired functionalization is complete, the directing group can be removed.

Another approach relies on the inherent electronic or steric properties of a substituted precursor. If a precursor already contains a substituent that influences the reactivity of the C-5 position, this can guide the introduction of the ketone. For example, remote C-H functionalization can be influenced by the electronic nature of the molecule and the catalyst system employed. nih.gov The development of catalysts that can distinguish between different C-H bonds based on subtle steric or electronic differences is an active area of research and key to achieving high regioselectivity in complex molecules. cell.com

Formation and Stability of the Hydrochloride Salt

The conversion of the free base, octahydro-1H-isoindol-5-one, into its hydrochloride salt is a critical step in its isolation, purification, and handling. This transformation is predicated on the basicity of the nitrogen atom within the isoindole ring system.

The preparation of octahydro-1H-isoindol-5-one hydrochloride is a classic acid-base reaction. ucsb.edulibretexts.org The lone pair of electrons on the nitrogen atom of the isoindole ring acts as a Lewis base, readily accepting a proton from a strong acid like hydrochloric acid. This reaction is typically carried out by treating a solution of the free base in a suitable organic solvent with a solution of hydrogen chloride.

The general reaction can be represented as:

C₈H₁₃NO + HCl → [C₈H₁₄NO]⁺Cl⁻

The choice of solvent is crucial for obtaining a crystalline product. Solvents in which the hydrochloride salt is sparingly soluble are often preferred to facilitate its precipitation and subsequent isolation by filtration.

Table 1: Typical Solvents for Hydrochloride Salt Formation

SolventRationale
Diethyl etherThe hydrochloride salt is often insoluble, leading to precipitation.
IsopropanolCan be used to dissolve the free base before adding HCl.
Ethyl acetateAnother non-polar solvent where the salt may have low solubility.

The stability of the resulting salt is significantly greater than that of the free base. The formation of the ammonium salt lowers the propensity of the amine to undergo oxidation and other side reactions, thereby enhancing its shelf life.

The octahydro-1H-isoindol-5-one molecule possesses multiple stereocenters. The relative stereochemistry of the substituents on the bicyclic ring system can influence the crystal packing of the hydrochloride salt and, consequently, its physical properties such as melting point and solubility.

The protonation of the nitrogen atom does not typically alter the established stereochemistry of the carbon skeleton. However, the resulting ionic interactions and hydrogen bonding in the crystal lattice of the salt can lock the molecule into a specific conformation. The stability of different diastereomeric salts may vary, which can sometimes be exploited for the resolution of racemic mixtures of the parent compound.

Derivatization and Chemical Reactivity of this compound

The presence of a ketone functional group and a saturated heterocyclic ring system makes this compound a versatile intermediate for further chemical modifications. The reactivity can be directed at the ketone, the isoindole ring, or the amine (after conversion back to the free base).

The ketone group at the 5-position is a primary site for a variety of chemical transformations. These reactions are typical of ketones and can be used to introduce new functional groups and build molecular complexity. youtube.com

Table 2: Representative Reactions of the Ketone Group

ReactionReagentsProduct Type
ReductionNaBH₄, LiAlH₄Secondary alcohol
Reductive AminationR-NH₂, NaBH₃CNAmine
Wittig ReactionPh₃P=CHRAlkene
Knoevenagel CondensationActive methylene compound, baseα,β-Unsaturated ketone

These reactions typically require the use of the free base form of octahydro-1H-isoindol-5-one, as the acidic proton of the hydrochloride salt can interfere with many of the reagents used.

The saturated isoindole ring system is relatively stable. However, under specific conditions, ring-opening or ring-expansion reactions can be induced. For instance, treatment with certain reagents can lead to the cleavage of one of the C-N bonds. Dehydrogenation reactions can also be employed to introduce unsaturation into the ring system, leading to the corresponding tetrahydro- or dihydroisoindole derivatives.

The reactivity of the octahydroisoindolone core towards nucleophiles and electrophiles is dictated by the functional groups present.

Nucleophilic Reactions: The primary site for nucleophilic attack is the carbonyl carbon of the ketone group. masterorganicchemistry.comyoutube.comkhanacademy.org As mentioned in section 2.4.1, this leads to a variety of addition products. The free amine, once deprotonated from the hydrochloride salt, can also act as a nucleophile, for instance, in acylation or alkylation reactions to modify the nitrogen atom.

Electrophilic Reactions: Electrophilic substitution on the carbon framework of the saturated isoindole ring is generally difficult due to the lack of aromaticity. nih.govwikipedia.orglumenlearning.commasterorganicchemistry.comyoutube.com However, the nitrogen atom of the free base is nucleophilic and can react with electrophiles. The α-carbons adjacent to the ketone can be deprotonated under strong basic conditions to form an enolate, which can then react with various electrophiles.

Table 3: Examples of Nucleophilic and Electrophilic Reactions

Reaction TypeReagent/ReactantSite of Reaction
Nucleophilic AcylationAcetyl chlorideNitrogen atom (of free base)
Nucleophilic AlkylationMethyl iodideNitrogen atom (of free base)
Electrophilic AlkylationLDA, then Benzyl bromideα-carbon to the ketone

Structural Characterization and Stereochemical Elucidation

Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

No peer-reviewed studies containing ¹H or ¹³C NMR data for octahydro-1H-isoindol-5-one hydrochloride could be located. Such data would be essential for assigning the chemical shifts and coupling constants of the protons and carbons within the bicyclic ring system and for confirming the presence and position of the ketone group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Detailed IR and Raman spectra for this compound are not available in published research. This analysis would be crucial for identifying the characteristic vibrational frequencies, most notably the carbonyl (C=O) stretch of the ketone and the N-H stretches of the secondary amine hydrochloride, confirming the functional groups within the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

While the molecular weight of the free base (C₈H₁₃NO) is calculable, specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and fragmentation patterns from techniques like MS/MS, have not been published for the hydrochloride salt. This information would be vital for confirming the molecular formula and understanding the molecule's fragmentation pathways under ionization.

Crystallographic Analysis for Solid-State Structure

Crystallographic analysis, particularly X-ray diffraction, provides the most definitive evidence of a molecule's three-dimensional structure in the solid state.

X-ray Diffraction for Absolute Configuration and Conformation

There are no published reports of the single-crystal X-ray structure of this compound. This type of analysis would unambiguously determine the bond lengths, bond angles, and the absolute configuration and conformation of the fused ring system, providing definitive stereochemical elucidation.

Crystal Packing and Intermolecular Interactions

Without a crystal structure, any discussion of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding involving the amine hydrochloride and the ketone oxygen, would be purely speculative.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a highly detailed picture of electron distribution and molecular orbital energies.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For octahydro-1H-isoindol-5-one hydrochloride, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. These calculations reveal critical data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Table 1: Theoretical Geometric Parameters for this compound (Note: This data is illustrative and based on typical DFT calculation outputs for similar structures, as specific literature on this exact compound is not publicly available.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) 1.53 - 1.55 109 - 112 Varies
C-N 1.47 110 - 114 Varies
C=O 1.22 N/A N/A
C-H 1.09 108 - 110 Varies
N-H 1.01 107 - 109 Varies

A significant application of DFT is the prediction of spectroscopic data. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. Theoretical ¹H and ¹³C NMR chemical shifts can be predicted and correlated with experimental data to confirm the molecular structure. Similarly, calculated IR spectra can identify characteristic vibrational modes, such as the carbonyl (C=O) stretch and N-H bending, providing a theoretical fingerprint of the molecule.

The fused ring system of this compound can exist in multiple conformations due to the flexibility of the cyclohexane (B81311) and pyrrolidine (B122466) rings. Conformational analysis, performed using quantum chemical methods, involves mapping the potential energy surface of the molecule to identify various stable conformers and the energy barriers between them. This analysis is critical for understanding which spatial arrangements are most likely to be present under physiological conditions and which conformer is likely to be the bioactive one when interacting with a target protein.

Molecular Modeling and Simulation

Moving from the quantum mechanical properties of an isolated molecule, molecular modeling and simulation techniques are employed to study its interactions within a complex biological environment.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. For this compound, docking studies can be performed against various biological targets to hypothesize its potential mechanism of action. The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results (Note: This data is hypothetical as specific target interaction studies for this compound are not publicly documented.)

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Hypothetical Kinase A -7.8 ASP 145, LYS 23, LEU 88
Hypothetical GPCR B -6.9 TYR 112, PHE 254, SER 116
Hypothetical Enzyme C -8.2 GLU 56, ARG 198, TRP 45

Following molecular docking, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a detailed view of the flexibility of the complex and the stability of the interactions identified through docking. By simulating the movements of atoms and molecules over a period, researchers can assess whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes. This provides a more realistic understanding of the binding event than the static picture offered by docking alone.

Virtual Screening Approaches for Analog Design

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. In the context of designing analogs of this compound, virtual screening serves as a powerful tool to explore a vast chemical space and prioritize compounds for synthesis and biological evaluation.

The process typically begins with the generation of a virtual library of analogs based on the octahydro-1H-isoindolone scaffold. This is achieved by systematically modifying the core structure with a variety of functional groups and substituents at different positions. The aim is to create a diverse set of virtual compounds with a range of physicochemical properties.

Once the library is established, two main types of virtual screening can be employed:

Ligand-based virtual screening (LBVS): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active ligand is used as a template to search for other compounds in the library with similar shapes, electrostatic properties, or pharmacophoric features.

Structure-based virtual screening (SBVS): When the 3D structure of the target protein is available, either from X-ray crystallography, NMR spectroscopy, or homology modeling, SBVS can be performed. This involves docking each compound from the virtual library into the binding site of the target protein. The docking process predicts the binding conformation and affinity of the ligand, which is typically expressed as a scoring function. Compounds with the best scores are considered potential hits.

For instance, in the design of analogs of related isoindolinone derivatives, molecular docking studies have been successfully used to predict binding interactions with specific biological targets. nih.govresearchgate.net These studies help in understanding the key structural features required for biological activity and guide the design of more potent and selective analogs.

The following table illustrates a hypothetical virtual screening workflow for designing analogs of this compound:

StepDescriptionComputational Tools/Methods
1Target Identification & Preparation Identification of a relevant biological target. Preparation of the 3D structure of the target for docking.
2Scaffold Selection The octahydro-1H-isoindol-5-one core is selected as the starting point for analog design.
3Virtual Library Generation In silico modification of the scaffold with various R-groups to create a large library of virtual compounds.
4Virtual Screening Application of ligand-based or structure-based screening methods to predict the biological activity of the virtual compounds.
5Hit Selection & Prioritization Selection of the most promising virtual hits based on docking scores, binding interactions, and other predicted properties.

In Silico Prediction of Chemical Reactivity and Synthetic Pathways

In addition to predicting biological activity, computational methods are invaluable for assessing the chemical reactivity of a molecule and for planning its synthetic route. These predictions can help chemists anticipate potential side reactions, optimize reaction conditions, and design more efficient and sustainable synthetic processes.

Chemical Reactivity Prediction:

The chemical reactivity of this compound can be investigated using quantum mechanics (QM) calculations. These methods can provide insights into the molecule's electronic structure, which governs its reactivity. Key parameters that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites susceptible to chemical attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Synthetic Pathway Prediction:

Computer-Aided Synthesis Design (CASD) programs can be employed to propose viable synthetic routes to this compound and its analogs. These programs use databases of known chemical reactions and retrosynthetic analysis algorithms to work backward from the target molecule to commercially available starting materials.

For a given target molecule, these tools can suggest multiple synthetic pathways, which can then be evaluated by chemists based on factors such as:

Yield and purity of the final product

Cost and availability of starting materials

Number of synthetic steps

Environmental impact of the synthesis

The following table provides an example of how in silico predictions can inform the synthesis of this compound:

Predicted ParameterComputational MethodImplication for Synthesis
Most Nucleophilic Site Molecular Electrostatic Potential (MEP)Predicts the most likely site for reactions with electrophiles.
Most Electrophilic Site Molecular Electrostatic Potential (MEP)Predicts the most likely site for reactions with nucleophiles.
Reaction Barriers Quantum Mechanics (QM) CalculationsHelps in optimizing reaction conditions (e.g., temperature, catalyst) by predicting the energy required for a reaction to occur.
Retrosynthetic Pathways Computer-Aided Synthesis Design (CASD)Proposes multiple potential synthetic routes from simple precursors.

By integrating these computational approaches, researchers can significantly streamline the process of designing and synthesizing new analogs of this compound with desired biological and chemical properties.

Pre Clinical Mechanistic Investigations of Biological Activities

Mechanism-Based Enzyme Inhibition Studies

The interaction of isoindole-based compounds with various enzymes is a subject of ongoing research. The following sections detail the mechanistic insights into the inhibition of specific enzymes.

Prolyl Oligopeptidase (POP) Inhibition and Mechanistic Characterization

Prolyl oligopeptidase (PREP) is a cytosolic serine protease that plays a role in the degradation of small proline-containing peptides. diva-portal.org Its inhibition has been investigated as a therapeutic strategy for neurodegenerative diseases. diva-portal.org

Extensive searches of scientific literature did not yield specific studies on the direct inhibition of Prolyl Oligopeptidase by "octahydro-1H-isoindol-5-one hydrochloride." However, research on other inhibitors, such as KYP-2047, has shown that targeting PREP can influence processes like angiogenesis and apoptosis in the context of intestinal ischemia/reperfusion injury. nih.gov The cognition-enhancing effects of some PREP inhibitors have been studied, though their mechanism does not appear to be related to enhancing cholinergic transmission. nih.gov

Acetylcholinesterase (AChE) Inhibition and Binding Interactions

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov

While no direct studies on "this compound" as an AChE inhibitor were identified, research has been conducted on structurally related isoindoline-1,3-dione derivatives. A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated for their AChE inhibitory potential. nih.gov These studies indicate that the phthalimide (B116566) moiety, a key feature of isoindoline-1,3-dione, can act as an inhibitor of the peripheral anionic site of the AChE enzyme. nih.gov

In one study, the derivative with an ortho-chlorine substituent on the phenyl ring demonstrated the highest potency. nih.gov Molecular docking studies of this compound suggested a binding mode similar to that of the established AChE inhibitor, donepezil. nih.gov

Table 1: AChE Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

Compound Substituent IC50 (µM)
4a 2-Cl 0.91 ± 0.045
4b 3-Cl 85 ± 12
4c 4-Cl 26 ± 5
4g 3-OCH3 5.5 ± 0.7

Data sourced from Farani et al., 2013. nih.gov

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition Mechanisms

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. nih.govresearchgate.net It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. psu.edu This enzyme is a significant target for a class of herbicides. nih.govresearchgate.net

Derivatives of the hexahydro-1H-isoindol-1-one scaffold have been synthesized and identified as potent inhibitors of PPO. nih.gov In a study focused on developing novel PPO-inhibiting herbicides, a series of N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones were synthesized and evaluated. nih.gov

The mechanism of inhibition involves blocking the active site of the PPO enzyme, which leads to an accumulation of the substrate, protoporphyrinogen IX. This substrate then leaks from its normal pathway and, in the presence of light and oxygen, leads to the formation of highly reactive singlet oxygen species, which cause rapid cell membrane disruption. nih.gov

One of the most potent compounds identified in this class was ethyl 2-((6-fluoro-5-(4,5,6,7-tetrahydro-1-oxo-1H-isoindol-2(3H)-yl)benzo[d]thiazol-2-yl)-sulfanyl)acetate. This compound exhibited a high degree of PPO inhibition. nih.gov

Table 2: PPO Inhibitory Activity of a Hexahydro-1H-isoindol-1-one Derivative

Compound Chemical Name Ki (µM)
2a ethyl 2-((6-fluoro-5-(4,5,6,7-tetrahydro-1-oxo-1H-isoindol-2(3H)-yl)benzo[d]thiazol-2-yl)-sulfanyl)acetate 0.0091

Data sourced from a 2014 study on novel PPO-inhibiting herbicides. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition Pathways

The Cytochrome P450 (CYP) superfamily of enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. nih.gov Inhibition of CYP enzymes is a major cause of drug-drug interactions. nih.gov

A comprehensive search of the scientific literature did not reveal any specific studies investigating the inhibitory pathways of "this compound" on Cytochrome P450 enzymes. The mechanisms of CYP inhibition are varied and can include reversible, irreversible, and mechanism-based inactivation, often involving the generation of reactive intermediates that covalently bind to the enzyme. nih.gov

Mechanistic Exploration of Antineoplastic Activities

The investigation into the potential of novel compounds to combat cancer is a cornerstone of medicinal chemistry. One of the primary mechanisms of action for many anticancer agents is the induction of programmed cell death, or apoptosis.

Induction of Apoptosis via Caspase Pathway Activation in Cancer Cell Lines

Apoptosis is a regulated process of cell death that is crucial for tissue homeostasis. The caspase family of proteases are central executioners of this process. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govunime.it

There were no specific research findings in the searched literature detailing the induction of apoptosis in cancer cell lines by "this compound" through the activation of the caspase pathway. The general mechanism involves the activation of initiator caspases (like caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway), which in turn activate executioner caspases, leading to apoptosis. nih.gov

Identification of Specific Molecular Targets and Pathways in Cell-Based Assays

Detailed, publicly available scientific literature specifically identifying the molecular targets and signaling pathways for this compound is limited. However, research on the broader class of isoindole derivatives provides insights into potential areas of activity. For instance, various isoindoline-1,3-dione derivatives have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. nih.govresearchgate.net In silico and in vitro studies of some 1-H-isoindole-1,3(2H)-dione derivatives have shown inhibitory activity against these cholinesterases. nih.govresearchgate.net

Furthermore, other related structures, such as dihydro-1H-isoindole derivatives, have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov These compounds bind to the integrase-Mg2+-DNA interface in the enzyme's active site. nih.gov Additionally, certain isoindole-1,3-dione derivatives have been evaluated for their anticancer properties, with studies showing they can induce cytotoxic effects in various cancer cell lines, including HeLa, A549, MCF-7, and PC3 cells. nih.govnih.govnih.gov The precise molecular pathways for these cytotoxic effects are often dependent on the specific substitutions on the isoindole core. nih.gov

Investigation of Cellular Proliferation Modulation and Signaling Cascades

Specific studies on the modulation of cellular proliferation and signaling cascades by this compound are not readily found in the public research domain. However, the broader family of isoindole derivatives has been a subject of such investigations. For example, certain N-benzylisoindole-1,3-dione derivatives have demonstrated inhibitory effects on the viability of A549 lung cancer cells in vitro and have shown potential as anticancer agents in in vivo xenograft models. nih.gov The antiproliferative properties of some isoindole derivatives have been linked to the induction of apoptosis in cancer cells. mdpi.com For instance, sclareolide-indole conjugates have been shown to induce robust apoptosis in MV4-11 cancer cells. mdpi.com

Research into hydroxyamidine derivatives, which can be conceptually related through pharmacophore fusion principles, has identified compounds that not only stimulate T cell proliferation but also inhibit the proliferation of Lewis Lung Carcinoma cells, suggesting an immunotherapeutic mechanism of action. nih.gov These effects are linked to the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), which in turn modulates immune responses. nih.gov

Mechanistic Investigations of Antimicrobial Efficacy

Mode of Action Against Bacterial Strains

While specific mechanistic studies on the antibacterial action of this compound are not available, research on related isoindole structures indicates potential antimicrobial activity. For example, certain trisubstituted isoindole-1,3-dione derivatives have been shown to selectively inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The exact mechanisms for these compounds were not fully elucidated in the available literature but underscore the potential for this chemical class to yield antibacterial agents. nih.govderpharmachemica.com The derivatives of isoindoline-1,3-dione are noted for their antibacterial effects among other biological activities. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Isoindole Derivatives

Compound Class Bacterial Strain(s) Observed Effect Reference(s)
Trisubstituted isoindole-1,3-dione derivatives Staphylococcus aureus, Escherichia coli Selective growth inhibition nih.gov
1-H-isoindole-1,3(2H)-dione derivatives Not specified General antibacterial effects noted nih.govresearchgate.net

Elucidation of Antiviral Mechanisms

There is a growing body of research on the antiviral properties of compounds containing the isoindole scaffold, although specific data for this compound is absent. One notable mechanism identified for a related class, dihydro-1H-isoindole derivatives, is the inhibition of HIV-1 integrase. nih.gov These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the metal ions in the enzyme's active site, thereby preventing the integration of viral DNA into the host genome. nih.gov

Other isoindole derivatives have been investigated for broad-spectrum antiviral activity against various viruses, including influenza A and B, and respiratory syncytial virus (RSV). researchgate.net The mechanisms of action are diverse and can include blocking viral entry into host cells. For instance, some isoindoline (B1297411) derivatives function as CCR5 antagonists, preventing HIV from entering immune cells. researchgate.net The versatility of the isoindole framework allows for modifications that can target different viral proteins and replication stages. researchgate.netmdpi.com

Pharmacological Target Engagement Methodologies (in vitro)

Cellular Thermal Shift Assay (CETSA) for Direct Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. nih.govnih.gov The principle of CETSA is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature. nih.govnih.gov This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining. nih.gov

While there are no specific published studies applying CETSA to this compound, this methodology is highly relevant for validating its potential molecular targets once they are identified. For instance, CETSA has been successfully used to confirm the engagement of inhibitors with targets like the histone-lysine N-methyltransferase SMYD3 and indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov High-throughput versions of CETSA (HT-CETSA) have been developed, allowing for the screening of numerous compounds in a dose-response format, which would be applicable in the preclinical evaluation of this compound. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
isoindoline-1,3-dione
1-H-isoindole-1,3(2H)-dione
dihydro-1H-isoindole
N-benzylisoindole-1,3-dione
sclareolide-indole conjugates
hydroxyamidine derivatives
acetylcholinesterase
butyrylcholinesterase
HIV-1 integrase
indoleamine 2,3-dioxygenase 1 (IDO1)

Fluorescence Polarization Microscopy for Intracellular Target Occupancy

Fluorescence Polarization (FP) or Fluorescence Anisotropy (FA) microscopy is a powerful imaging technique used to measure molecular interactions, including the engagement of a drug with its intracellular target in real-time. nih.gov This method relies on the principle that when a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, its emitted light is depolarized. However, when this tracer binds to a larger target molecule, its tumbling slows significantly, resulting in a more polarized emission signal.

In a typical target occupancy assay, a fluorescent tracer based on a known ligand is introduced into cells. By measuring the change in fluorescence polarization, researchers can quantify the binding of the tracer to its target protein. To determine the target occupancy of an unlabeled compound like this compound, the compound would be introduced to compete with the fluorescent tracer. A successful competitor would displace the tracer from the target, leading to a decrease in fluorescence polarization. This allows for the non-invasive measurement of drug-target engagement within the complex environment of a living cell. nih.gov The development of high-resolution fluorescence anisotropy microscopy has enabled kinetic measurements, providing critical insights into the molecular pharmacology of small molecules. nih.gov

Proteomics-Based Approaches for Unbiased Target Identification

To identify the specific molecular targets of a compound without prior knowledge, researchers often turn to unbiased, proteomics-based methods. Techniques like Thermal Proteome Profiling (TPP) are used to assess changes in protein thermal stability across the entire proteome upon ligand binding. The principle is that a protein bound to a drug will typically be stabilized and thus melt at a higher temperature than its unbound state.

In a TPP experiment, cell lysates or intact cells are treated with the compound of interest (e.g., this compound) or a vehicle control. The samples are then heated to various temperatures, and the remaining soluble proteins at each temperature point are collected and quantified using mass spectrometry. Proteins that show a significant shift in their melting curves in the presence of the drug are identified as potential targets or off-targets. nih.gov High-throughput workflows integrating single-temperature TPP with automated sample preparation have been developed to screen multiple compounds and identify their targets with high accuracy and efficiency. nih.gov This approach is robust and can identify targets for a wide range of inhibitors, not limited to a specific protein class. nih.gov

Biochemical Binding Assays and Kinetics (e.g., Ki determination)

Once a potential target is identified, its interaction with the compound is characterized using biochemical binding assays. These in vitro assays directly measure the binding affinity and kinetics between the purified target protein and the compound. A variety of assay technologies can be employed for this purpose, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and radioligand binding assays. nih.gov

These methods can determine key kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd), a measure of binding affinity, can be calculated from the ratio of these rates (koff/kon). In competitive binding assays, the inhibition constant (Ki) is determined. This value represents the concentration of the inhibitor (e.g., this compound) required to occupy 50% of the target protein at equilibrium. The analysis involves measuring the binding of a labeled ligand at various concentrations of the unlabeled test compound. nih.gov Understanding these kinetic parameters is crucial for optimizing drug candidates and interpreting their biological effects. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Design Principles for Octahydro-1H-Isoindol-5-one Hydrochloride Analogs

The design of new analogs of this compound is a multifactorial process, considering the role of each part of the molecule: the ketone, the saturated heterocyclic ring system, and the salt form.

The ketone group at the 5-position is a key feature for chemical modification. Its polar nature and ability to act as a hydrogen bond acceptor can be critical for target binding. Several strategies can be employed to probe the importance of this functionality:

Reduction to Alcohol: The reduction of the ketone to the corresponding secondary alcohol, yielding octahydro-1H-isoindol-5-ol, introduces a hydrogen bond donor and a new stereocenter. This change can significantly alter the binding mode and selectivity of the molecule. Commercially available analogs like 2-methyl-octahydro-1H-isoindol-5-ol and its hydrochloride salt demonstrate the feasibility of this modification. molport.com

Conversion to Oximes and Hydrazones: The ketone can be converted into oximes, hydrazones, or related derivatives. These modifications alter the geometry, electronics, and hydrogen-bonding capabilities at this position, which can be used to explore the spatial requirements of a target's binding pocket.

Spirocyclization: Advanced synthetic methods allow for the conversion of cyclic ketones into spirocyclic structures, such as spiropyrrolidines or spiro-lactones. researchgate.net This drastically changes the three-dimensional shape of the molecule, which can lead to novel interactions with biological targets. For instance, reacting N-sulfonylhydrazones derived from cyclic ketones can yield spiroisoindolines. researchgate.net

The choice of modification depends on the specific therapeutic target and the desired physicochemical properties of the final compound.

The saturated isoindole ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. The nature, position, and number of substituents can profoundly impact the biological activity. rsc.org

N-Substitution: The nitrogen atom of the isoindole ring is a common point for modification. Attaching various alkyl or aryl groups can influence the molecule's lipophilicity, basicity, and steric profile. For example, in a series of 1H-isoindole-1,3(2H)-dione derivatives, the introduction of different N-arylpiperazine moieties significantly impacted their acetylcholinesterase inhibitory activity. nih.govsemanticscholar.org

Ring Substitution: Placing substituents on the carbon atoms of the octahydroisoindole (B159102) ring can modulate the molecule's conformation and interaction with the target. For instance, quantitative structure-activity relationship (QSAR) analysis of tetrahydro-2H-isoindole derivatives as COX-2 inhibitors revealed that specific structural fragments could either enhance or diminish the inhibitory activity. nih.gov These findings can guide the design of new analogs by indicating which positions are favorable for substitution. nih.gov

The following table illustrates how different substituents on analogous isoindole scaffolds affect biological activity.

Analog Class Substituent Position Observed Effect on Biological Activity Reference
1H-isoindole-1,3-dionePhenyl on piperazineN-linkerHigh inhibitory activity against AChE (IC50 = 1.12 µM) nih.gov
1H-isoindole-1,3-dione-CF3 on phenylN-linkerSlightly reduced activity (IC50 = 2.31 µM) nih.gov
1H-isoindole-1,3-dioneDiphenylmethylN-linkerSlightly reduced activity (IC50 = 1.94 µM) nih.gov
Tetrahydro-2H-isoindoleVarious fragmentsRingQSAR models identified fragments that strengthen or weaken COX-2 inhibition. nih.gov

While this article focuses on the hydrochloride salt, the choice of the salt form and counterion is a critical aspect of drug development. Different salt forms can exhibit different physicochemical properties, such as solubility, stability, and bioavailability.

Polymorphism of the Hydrochloride Salt: A single hydrochloride salt can exist in different crystalline forms, or polymorphs. These polymorphs can have distinct properties. For example, at least six different crystalline modifications of an indoline (B122111) hydrochloride salt have been identified, with varying stability at different temperatures. nih.gov

Alternative Counterions: While hydrochloride is a common and often favorable choice, exploring other counterions (e.g., hydrobromide, mesylate, acetate) can be beneficial. A solubility-guided screening can identify the most suitable counterion to improve properties like aqueous solubility. nih.gov In one study, converting a preclinical candidate to its hydrochloride salt resulted in a 45-fold improvement in aqueous solubility and a 1.5-fold improvement in plasma exposure in mice. nih.gov However, it's also noted that different salt derivatives can exhibit significantly different in vitro antitumor activity, which may not directly correlate with the acid's strength. rsc.org

The selection of an optimal salt form is crucial for ensuring consistent and effective delivery of the active pharmaceutical ingredient.

Synthesis and Biological Evaluation of Novel Derivatives

The rational design principles discussed above are put into practice through the synthesis and subsequent biological testing of novel derivatives. Modern synthetic and screening techniques allow for the rapid generation and evaluation of new chemical entities.

Parallel synthesis has become an indispensable tool in medicinal chemistry for accelerating the drug discovery process. asynt.commt.com This technique enables the simultaneous synthesis of a large number of compounds, known as a chemical library. asynt.commt.com

For the octahydro-1H-isoindol-5-one scaffold, parallel synthesis can be used to efficiently create a diverse set of analogs with variations at the key positions identified in the SAR studies. For example, a solution-phase parallel synthesis approach has been successfully used to construct libraries of hexahydro-1H-isoindolones. nih.gov This method combined a copper-catalyzed three-component coupling with a Diels-Alder reaction to generate a library of 24 members. nih.gov Further diversification was achieved using Suzuki cross-coupling reactions to introduce additional substituents. nih.gov Such library generation allows for a systematic exploration of the chemical space around the core scaffold, significantly increasing the chances of identifying a lead compound. uniroma1.itresearchgate.net

The general workflow for library generation involves:

Scaffold Preparation: Synthesis of the core octahydro-1H-isoindol-5-one structure.

Diversification: Introduction of various building blocks at the designated points of modification (e.g., N-substitution, ketone modification).

Purification and Characterization: Isolation and confirmation of the structure of each library member.

Once a library of analogs has been synthesized, the next step is to evaluate their biological activity through in vitro assays. This mechanistic profiling provides insights into how the compounds exert their effects at a molecular level.

The choice of assays depends on the therapeutic target. For instance, if the goal is to develop enzyme inhibitors, assays measuring the inhibition of the target enzyme would be employed. In a study on 1H-isoindole-1,3(2H)-dione derivatives, their inhibitory activity against acetylcholinesterase and butyrylcholinesterase was evaluated using Ellman's colorimetric method in a 96-well plate format, which is suitable for high-throughput screening. nih.gov

The data from these assays, typically expressed as IC₅₀ values (the concentration of an inhibitor where the response is reduced by half), are used to build a more detailed SAR. The table below shows hypothetical in vitro data for a series of analogs, illustrating how such data informs the SAR.

Compound ID Modification Target IC₅₀ (nM)
OIH-001Parent CompoundEnzyme X150
OIH-002Reduction of ketone to -OHEnzyme X75
OIH-003N-methylationEnzyme X120
OIH-004N-benzylationEnzyme X25
OIH-005N-benzylation + Reduction of ketone to -OHEnzyme X10

This profiling allows researchers to identify the most promising compounds for further development. For example, studies on tetrahydro-2H-isoindole derivatives as COX-2 inhibitors used QSAR models to predict IC₅₀ values, which helps in prioritizing which analogs to synthesize and test. nih.gov Similarly, in vitro studies of other isoindole derivatives have been used to assess anticancer activity against various cell lines like HeLa, C6, and A549. nih.gov This comprehensive evaluation is essential for advancing a compound from a preliminary hit to a viable drug candidate.

Correlation of Structural Modifications with Mechanistic Biological Outcomes

The biological mechanism of action for derivatives of the octahydro-1H-isoindolone class is intrinsically linked to their molecular structure. Although specific mechanistic studies on this compound are not documented, research on related isoindoline-1,3-dione derivatives provides valuable insights into how structural changes can influence biological outcomes. These studies often reveal that even minor modifications to the core scaffold or its substituents can lead to significant shifts in pharmacological activity, including changes in enzyme inhibition, receptor binding affinity, and cellular effects.

For instance, in studies on isoindoline-1,3-dione derivatives as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease, the introduction of different substituents on the phthalimide (B116566) ring has been shown to modulate inhibitory potency and selectivity. nih.gov It is hypothesized that these structural alterations affect the compound's ability to interact with key amino acid residues within the active sites of these enzymes. nih.gov

Similarly, research on isoindoline-1,3-dione analogs as cyclooxygenase (COX) inhibitors has demonstrated that the nature and position of substituents can determine the selectivity for COX-1 versus COX-2. nih.govnih.gov This selectivity is crucial for the therapeutic profile of anti-inflammatory agents. The electronic properties of the substituents, such as their electron-donating or electron-withdrawing nature, can influence the binding affinity to the target enzyme.

While these examples pertain to related scaffolds, they underscore a fundamental principle of medicinal chemistry: the biological mechanism is a direct consequence of the three-dimensional arrangement of atoms and functional groups in a molecule and its resulting interactions with a biological target. For this compound, future mechanistic studies would need to explore how modifications to the octahydroisoindolone core and its substituents impact interactions with specific biological targets to elucidate its mechanism of action.

Lead Optimization Strategies within the Octahydro-1H-Isoindolone Class

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a promising lead compound. ichorlifesciences.comoncodesign-services.com For the octahydro-1H-isoindolone class, a systematic approach to lead optimization would be essential to develop clinically viable drug candidates. This process typically involves an iterative cycle of chemical synthesis and biological testing. biosolveit.de

Key strategies that would be employed in the lead optimization of octahydro-1H-isoindolone derivatives include:

Structure-Activity Relationship (SAR) Guided Modifications: As initial biological data for a series of analogs becomes available, SAR trends can be established. ichorlifesciences.com This information guides the rational design of new derivatives with improved properties. For example, if a particular substituent at a specific position on the octahydro-1H-isoindolone ring is found to increase potency, further modifications around that position would be explored.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. biosolveit.de For instance, a carboxylic acid group could be replaced with a tetrazole to maintain acidic properties while potentially improving metabolic stability or cell permeability.

Scaffold Hopping: In some cases, the core scaffold itself may be modified to explore new chemical space while retaining key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.

Computational Modeling: In silico tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of virtual compounds, helping to prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested. nih.gov

The ultimate goal of lead optimization is to identify a single compound with the optimal balance of efficacy, safety, and pharmacokinetic properties to advance into preclinical and clinical development. oncodesign-services.com

Table of SAR observations for related Isoindolinone Derivatives:

Scaffold/Derivative ClassStructural ModificationObserved Biological OutcomeReference
Isoindoline-1,3-dioneN-benzyl pyridinium (B92312) hybridsPotent acetylcholinesterase inhibitory activity (IC50 = 2.1–7.4 μM) nih.gov
Isoindoline-1,3-dioneIntroduction of various N-arylpiperazine moietiesVaried cyclooxygenase (COX-1/COX-2) inhibitory activity and selectivity nih.gov
4,5,6,7-tetrahydro-2H-isoindoleVarious substitutions analyzed by QSARCorrelation of structural fragments with cyclooxygenase-2 (COX-2) inhibitory activity nih.gov

Future Directions and Emerging Research Perspectives

Advanced Synthetic Methodologies for Enantiopure Octahydro-1H-Isoindol-5-one Hydrochloride

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient methods for the synthesis of enantiopure compounds is a cornerstone of modern drug discovery. For this compound, future research is likely to focus on several key asymmetric synthetic strategies.

Catalytic Asymmetric Synthesis: The direct synthesis of a single enantiomer is the most elegant and efficient approach. wikipedia.org Recent advances in catalysis offer a plethora of options for the asymmetric synthesis of the isoindolinone core. nih.gov Transition metal catalysis, employing metals such as rhodium, palladium, iridium, copper, magnesium, and nickel, has proven effective for similar scaffolds. nih.gov Additionally, organocatalysis, which utilizes small chiral organic molecules like phosphoric acids, phase transfer catalysts, and thioureas, presents a powerful alternative. nih.gov A particularly promising avenue is the use of catalytic asymmetric hydrogenation of a suitable prochiral precursor, a technique that has been successfully applied to a variety of heterocyclic compounds. nih.govwikipedia.org

Catalyst TypeMetal/OrganocatalystPotential Application to Octahydro-1H-isoindol-5-one
Transition Metal Rhodium, Palladium, IridiumAsymmetric hydrogenation of a double bond in a precursor molecule. nih.gov
Transition Metal Copper, Magnesium, NickelCatalyzing asymmetric conjugate additions to form key intermediates. nih.gov
Organocatalyst Chiral Phosphoric AcidsAsymmetric cyclization reactions to construct the isoindolinone ring. nih.gov
Organocatalyst Chiral Phase Transfer CatalystsEnantioselective alkylation of a precursor to set the desired stereocenter. nih.gov

Chiral Resolution: In cases where a racemic mixture is synthesized, chiral resolution remains a viable and important technique for separating the enantiomers. wikipedia.org This can be achieved through several methods:

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. libretexts.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase can effectively separate enantiomers. numberanalytics.com This technique is often used for both analytical and preparative scale separations.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Lipases, for example, can be used for the kinetic resolution of racemic alcohols or esters, providing access to enantiomerically enriched building blocks. researchgate.netnih.gov This approach could be applied to a suitably functionalized precursor of octahydro-1H-isoindol-5-one.

Integration of Multi-Omic Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies can provide a comprehensive picture of the molecular pathways modulated by the compound. While specific multi-omic data for this compound is not yet available, the methodologies are well-established.

Proteomics: Proteomic profiling can identify the proteins that directly or indirectly interact with the compound. nih.gov Techniques such as solvent-induced proteome profiling (SIPP) can help to identify the cellular targets of small molecules without the need for chemical modification of the compound. nih.gov This would be invaluable in elucidating the mechanism of action of this compound.

Transcriptomics and Genomics: Analyzing changes in gene expression (transcriptomics) in response to treatment with the compound can reveal the signaling pathways and cellular processes that are affected. This can be complemented by genomic data to identify any genetic factors that may influence the response to the compound.

Metabolomics: Studying the changes in the cellular metabolome can provide insights into the downstream effects of the compound on cellular metabolism and physiology.

By integrating these different omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers of activity, and gain a deeper understanding of its therapeutic potential.

Exploration of Novel Pharmacological Targets for the Octahydro-1H-Isoindolone Scaffold

The octahydro-1H-isoindolone scaffold is a versatile starting point for the design of new therapeutic agents. Recent research has highlighted several promising areas for the exploration of novel pharmacological targets.

Kinase Inhibition: Kinases are a major class of drug targets, particularly in oncology. Derivatives of the related isoindolinone scaffold have been investigated as inhibitors of several kinases, including:

Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibitors of interest for cancer immunotherapy. nih.gov

Aurora-A and VEGF-R2 Kinases: Dual inhibition of these kinases is a potential strategy for cancer treatment. nih.gov

MEK Kinase: A key component of the RAS/MAPK signaling pathway, which is often dysregulated in cancer.

Other Enzyme Targets: Beyond kinases, the isoindolinone scaffold has shown activity against other enzyme classes. For instance, certain isoindolinone derivatives have been identified as inhibitors of carbonic anhydrases, which are involved in various physiological processes. nih.gov

Computational Target Prediction: In silico methods are becoming increasingly powerful tools for identifying potential protein targets for small molecules. nih.govnih.gov These approaches can be broadly categorized as:

Ligand-based methods: These compare the structure of the compound of interest to libraries of compounds with known biological activities.

Structure-based methods: These involve docking the compound into the three-dimensional structures of potential protein targets to predict binding affinity. beilstein-journals.org

The application of these computational methods to the octahydro-1H-isoindolone scaffold could accelerate the discovery of novel and unexpected pharmacological targets. scienceopen.comscienceopen.com

Potential Target ClassSpecific ExamplesTherapeutic Area
Kinases HPK1, Aurora-A, VEGF-R2, MEKOncology, Immunology
Carbonic Anhydrases hCA I and hCA IIVarious (e.g., glaucoma, epilepsy) nih.gov
G-Protein Coupled Receptors Opioid Receptors (for related scaffolds)Pain, CNS disorders

Development of this compound as a Research Tool

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable research tools for chemical biology. By functionalizing the core scaffold, it can be transformed into a chemical probe to investigate biological pathways and identify new drug targets.

Target Deconvolution Probes: A key challenge in phenotypic drug discovery is identifying the molecular target of a hit compound. nih.gov To this end, derivatives of octahydro-1H-isoindol-5-one could be synthesized with a "handle" for downstream applications. A common strategy is the incorporation of a biotin (B1667282) tag. nih.govnih.gov

The biotinylated probe can be used in affinity purification experiments. umich.eduthermofisher.com In this approach, the probe is incubated with a cell lysate, and the protein-probe complexes are captured on an avidin (B1170675) or streptavidin resin. The captured proteins can then be identified by mass spectrometry, revealing the direct binding partners of the compound.

Fluorescent Probes: The attachment of a fluorescent dye to the octahydro-1H-isoindolone scaffold would allow for the visualization of its subcellular localization and interaction with its targets in living cells using microscopy techniques.

The development of such research tools from the octahydro-1H-isoindol-5-one scaffold will not only advance our understanding of its own biological effects but also provide new avenues for exploring complex biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.